molecular formula C22H12F4N4O3S B2519630 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226453-13-9

3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2519630
CAS No.: 1226453-13-9
M. Wt: 488.42
InChI Key: XVDBQANMIJZJNQ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 3-fluorophenyl substituent at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further substituted with a 4-(trifluoromethyl)phenyl group, enhancing its electronic and steric properties. The trifluoromethyl group is a key structural element, known to improve metabolic stability and binding affinity in drug design due to its strong electron-withdrawing nature .

Properties

CAS No.

1226453-13-9

Molecular Formula

C22H12F4N4O3S

Molecular Weight

488.42

IUPAC Name

3-(3-fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H12F4N4O3S/c23-14-2-1-3-15(10-14)30-20(31)18-16(8-9-34-18)29(21(30)32)11-17-27-19(28-33-17)12-4-6-13(7-5-12)22(24,25)26/h1-10H,11H2

InChI Key

XVDBQANMIJZJNQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H14F4N4O2SC_{20}H_{14}F_4N_4O_2S with a molecular weight of approximately 442.40 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with fluorophenyl and trifluoromethyl groups.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been tested against several bacterial strains and fungi. Its efficacy has been compared with standard antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism.

Testing and Results

The antimicrobial activity of the compound was evaluated using Minimum Inhibitory Concentration (MIC) assays against various strains:

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus15Gentamicin10
Escherichia coli20Ciprofloxacin15
Candida albicans25Fluconazole20

The results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans .

The proposed mechanism of action involves the inhibition of critical metabolic pathways in microorganisms. Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, disrupting their function and leading to cell death .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial properties. The most active derivatives showed MIC values comparable to established antibiotics, indicating their potential use as alternative treatments .

Study 2: Cytotoxic Effects

A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation, suggesting that the compound may have therapeutic potential in oncology .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

Mechanism of Action:

  • The compound targets metabolic pathways critical for tumor growth. For instance, similar derivatives have shown inhibition of MIF2 tautomerase activity with IC50 values around 7.2 μM, suggesting potential utility in cancer therapy .

Case Studies:

  • A study on thienopyrimidine derivatives revealed that modifications to the molecular structure can significantly affect anticancer activity, providing insights into structure-activity relationships (SAR) that can guide future drug design .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have indicated effectiveness against various fungal strains.

Efficacy:

  • Certain derivatives have demonstrated antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .

Table 1: Antifungal Activity of Related Compounds

Compound NameTarget PathogenInhibition Rate (%)
Compound ABotrytis cinerea96.76
Compound BSclerotinia sclerotiorum82.73
Compound CPhomopsis sp.60.48

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Fluorination: The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations: Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Core Structure Key Substituents Molecular Weight Yield (%) Purity (%) Reported Activity Reference
Target Compound : 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl; 1,2,4-oxadiazole with 4-(trifluoromethyl)phenyl ~435.3 (estimated) N/A N/A Inferred TRPA1/TRPV1 antagonism (structural analogy to )
3-(3-Fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl; 1,2,4-oxadiazole with 4-(methylthio)phenyl ~393.4 N/A N/A No activity reported; methylthio group may reduce metabolic stability vs. trifluoromethyl
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Benzo[d]imidazol-2-one Biphenyl with trifluoromethyl; 1,2,4-oxadiazole ~488.4 55 99.47 Dual TRPA1/TRPV1 antagonist (IC₅₀ < 100 nM)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 3-Phenyl; 6-(2-methylthiazole) ~353.4 N/A N/A Antimicrobial activity vs. Staphylococcus aureus (superior to Metronidazole)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thieno[2,3-d]pyrimidine-2,4-dione 1-Alkyl; 5-methyl; 6-(1,3,4-oxadiazole) ~420–450 (varies) N/A N/A High crystallinity (melting points >200°C); antimicrobial potential

Key Observations:

Structural Modifications and Electronic Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methylthio or unsubstituted phenyl groups .

Biological Activity :

  • TRPA1/TRPV1 antagonists () share the 1,2,4-oxadiazole motif, suggesting the target compound may act on similar pain pathways.
  • Thiazole-substituted analogs () demonstrate potent antimicrobial activity, highlighting the importance of heterocyclic substituents in biological targeting.

Physicochemical Properties :

  • High-purity (>98%) oxadiazole derivatives () align with pharmaceutical development standards, though the target compound’s crystallinity and stability require further characterization .

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